N-Desmethyl Prochlorperazine-d8 Dimaleate
Overview
Description
N-Desmethyl Prochlorperazine-d8 Dimaleate is a deuterium-labeled analog of N-Desmethyl Prochlorperazine, which is a metabolite of Prochlorperazine. Prochlorperazine is a dopamine (D2) receptor antagonist belonging to the phenothiazine class of antipsychotic agents. It is primarily used for the antiemetic treatment of nausea and vertigo .
Preparation Methods
The synthesis of N-Desmethyl Prochlorperazine-d8 Dimaleate involves the deuteration of N-Desmethyl Prochlorperazine. The process typically includes the following steps:
Dimaleate Formation: The resulting deuterated compound is then reacted with maleic acid to form the dimaleate salt
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
N-Desmethyl Prochlorperazine-d8 Dimaleate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Scientific Research Applications
N-Desmethyl Prochlorperazine-d8 Dimaleate is primarily used in scientific research, particularly in the fields of:
Chemistry: It serves as a reference standard in analytical chemistry for the quantification of Prochlorperazine in biological samples using techniques such as mass spectrometry and liquid chromatography.
Biology: It is used in metabolic studies to trace the metabolic pathways of Prochlorperazine.
Medicine: It aids in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Prochlorperazine.
Industry: It is utilized in the development and quality control of pharmaceutical formulations containing Prochlorperazine .
Mechanism of Action
N-Desmethyl Prochlorperazine-d8 Dimaleate exerts its effects by acting as a dopamine (D2) receptor antagonist. By blocking dopamine receptors in the brain, it helps to reduce nausea and vomiting. The molecular targets include dopamine receptors in the chemoreceptor trigger zone (CTZ) and the gastrointestinal tract .
Comparison with Similar Compounds
N-Desmethyl Prochlorperazine-d8 Dimaleate is unique due to its deuterium labeling, which enhances its stability and allows for precise quantification in analytical studies. Similar compounds include:
N-Desmethyl Prochlorperazine: The non-deuterated analog.
Prochlorperazine: The parent compound.
7-Hydroxy Prochlorperazine-d8: Another deuterium-labeled analog used in similar research applications
This compound stands out due to its enhanced stability and utility in precise analytical measurements.
Properties
IUPAC Name |
2-chloro-10-[3-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)propyl]phenothiazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3S/c20-15-6-7-19-17(14-15)23(16-4-1-2-5-18(16)24-19)11-3-10-22-12-8-21-9-13-22/h1-2,4-7,14,21H,3,8-13H2/i8D2,9D2,12D2,13D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWIQAXTYRCAVFE-NQUIVBQFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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